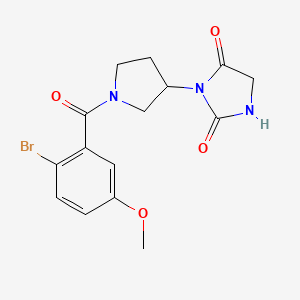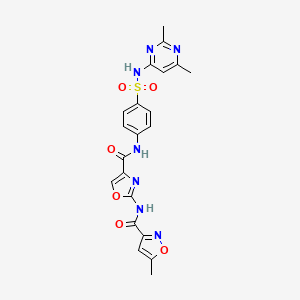
3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions starting from pyridines or other heterocyclic precursors. For example, imidazopyridine thiazolidine-2,4-diones have been synthesized from corresponding pyridines, highlighting the use of conformationally restricted analogues to derive novel compounds with significant biological activities (Oguchi et al., 2000). Another approach involves the synthesis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, characterized spectrally, thermally, and structurally through X-ray diffraction studies (Prasad et al., 2018).
Molecular Structure Analysis
Structural exploration and spectral analysis are crucial for understanding the molecular conformation and stability of such compounds. X-ray diffraction (XRD) and density functional theory (DFT) calculations play a significant role in confirming the molecular geometry and optimizing structure parameters, as seen in studies of similar compounds (Prasad et al., 2018).
Chemical Reactions and Properties
Compounds within this chemical family exhibit a range of reactivities, including nucleophilic addition and [3+2]-cycloaddition, leading to the formation of diverse heterocyclic structures. For instance, the synthesis of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties demonstrates complex chemical behavior and significant fluorescence, indicating potential utility in bioorthogonal chemistry (Garre et al., 2019).
Physical Properties Analysis
Physical properties, including thermal stability and solubility, are influenced by the molecular structure. The presence of substituents like methoxy and bromo groups affects the compound's solubility and thermal behavior, as observed in similar compounds (S. Prasad et al., 2018).
Chemical Properties Analysis
The electronic spectrum, electrophilic and nucleophilic interactions, and other chemical properties can be analyzed through experimental and theoretical methods, including DFT calculations and spectroscopic studies. These analyses provide insights into the molecule's reactivity, stability, and potential interactions with biological targets (Prasad et al., 2018).
Mécanisme D'action
Target of Action
The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that this compound may interact with multiple targets .
Mode of Action
Thepyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Compounds with apyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The presence of apyrrolidine ring in the compound is known to enhance the exploration of the pharmacophore space due to sp3-hybridization . This could potentially impact the compound’s bioavailability .
Result of Action
Compounds with similar structures have shown certain insecticidal and fungicidal activities , suggesting that this compound may have similar effects.
Action Environment
Thepyrrolidine ring in the compound is known to increase its three-dimensional coverage , which could potentially influence its interaction with the environment and its stability .
Propriétés
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-23-10-2-3-12(16)11(6-10)14(21)18-5-4-9(8-18)19-13(20)7-17-15(19)22/h2-3,6,9H,4-5,7-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQPQBOTBEJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)
![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)
![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)
![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)
![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491931.png)
![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)